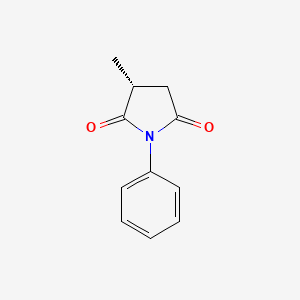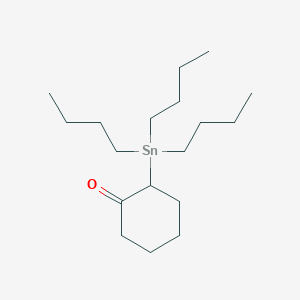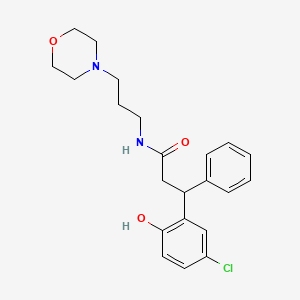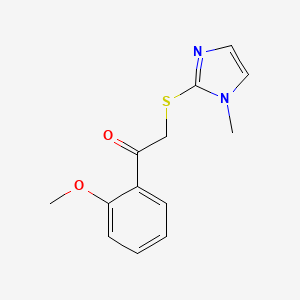
2,5-Pyrrolidinedione, 3-methyl-1-phenyl-, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-methyl-1-phenyl-, (3R)- can be achieved through various methods. One common approach involves the reaction of succinic anhydride with methylamine to form N-methylsuccinimide, which is then reacted with phenylmagnesium bromide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
2,5-Pyrrolidinedione, 3-methyl-1-phenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted succinimide derivatives
科学的研究の応用
2,5-Pyrrolidinedione, 3-methyl-1-phenyl-, (3R)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on neuronal activity and its potential neuroprotective properties.
Medicine: Primarily used as an anticonvulsant in the treatment of epilepsy.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a standard in analytical chemistry
作用機序
The compound exerts its anticonvulsant effects by depressing nerve transmission in the motor cortex. It reduces the frequency of epileptic attacks by suppressing the paroxysmal three cycle per second spike and wave EEG pattern associated with petit mal seizures. The exact molecular targets and pathways involved include modulation of ion channels and neurotransmitter release .
類似化合物との比較
Similar Compounds
- Phensuccimide
- N-methylsuccinimide
- 1-methyl-3-phenylpyrrolidine-2,5-dione
Uniqueness
2,5-Pyrrolidinedione, 3-methyl-1-phenyl-, (3R)- is unique due to its specific anticonvulsant properties and its ability to suppress the paroxysmal EEG pattern associated with petit mal seizures. Its molecular structure allows for specific interactions with neuronal ion channels, making it particularly effective in reducing seizure frequency .
特性
CAS番号 |
3641-53-0 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
(3R)-3-methyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChIキー |
FHORXLYGTFRULY-MRVPVSSYSA-N |
異性体SMILES |
C[C@@H]1CC(=O)N(C1=O)C2=CC=CC=C2 |
正規SMILES |
CC1CC(=O)N(C1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)


![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)


![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)



